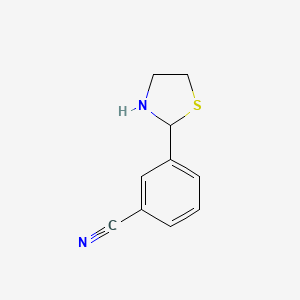

3-(Tiazolidin-2-il)benzonitrilo

Descripción general

Descripción

3-(Thiazolidin-2-yl)benzonitrile is a heterocyclic compound that features a thiazolidine ring attached to a benzonitrile moiety Thiazolidine is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound

Aplicaciones Científicas De Investigación

3-(Thiazolidin-2-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential use in treating various diseases due to its biological activities.

Industry: Employed in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mecanismo De Acción

Target of Action

Thiazolidine derivatives, which include 3-(thiazolidin-2-yl)benzonitrile, have been reported to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These activities suggest that 3-(Thiazolidin-2-yl)benzonitrile may interact with a range of molecular targets.

Mode of Action

For instance, some thiazolidine derivatives produce their biological response by stimulating the PPARγ receptor (antidiabetic activity) and cytoplasmic Mur ligase enzyme (antimicrobial activity), and by scavenging ROS (antioxidant activity) .

Biochemical Pathways

For instance, its potential antioxidant activity suggests it may interact with pathways involved in oxidative stress .

Pharmacokinetics

Thiazolidine derivatives have been reported to have improved selectivity, purity, product yield, and pharmacokinetic activity . This suggests that 3-(Thiazolidin-2-yl)benzonitrile may have favorable ADME properties, contributing to its bioavailability.

Result of Action

For instance, its potential antioxidant activity suggests it may reduce oxidative stress at the cellular level .

Action Environment

It’s worth noting that the synthesis of thiazolidine derivatives, including 3-(thiazolidin-2-yl)benzonitrile, has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to address environmental, health, cost, and energy issues, suggesting that the action of 3-(Thiazolidin-2-yl)benzonitrile may be influenced by these factors .

Análisis Bioquímico

Biochemical Properties

3-(Thiazolidin-2-yl)benzonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, 3-(Thiazolidin-2-yl)benzonitrile interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 3-(Thiazolidin-2-yl)benzonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, 3-(Thiazolidin-2-yl)benzonitrile can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 3-(Thiazolidin-2-yl)benzonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 3-(Thiazolidin-2-yl)benzonitrile binds to the active site of certain enzymes, inhibiting their catalytic activity and thereby disrupting essential biochemical pathways . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Thiazolidin-2-yl)benzonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-(Thiazolidin-2-yl)benzonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that this compound may have potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Thiazolidin-2-yl)benzonitrile vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities without significant adverse effects . At higher doses, 3-(Thiazolidin-2-yl)benzonitrile can cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazolidin-2-yl)benzonitrile typically involves the condensation of a thiol with an aldehyde or ketone.

Industrial Production Methods

Industrial production methods for 3-(Thiazolidin-2-yl)benzonitrile often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-(Thiazolidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazolidine and benzonitrile derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine: A simpler analog without the benzonitrile group.

Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.

Thiazole: A five-membered ring with sulfur and nitrogen, but lacking the additional substituents.

Uniqueness

3-(Thiazolidin-2-yl)benzonitrile is unique due to the combination of the thiazolidine ring and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

3-(Thiazolidin-2-yl)benzonitrile is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer

- Anticonvulsant

- Antimicrobial

- Anti-inflammatory

- Neuroprotective

- Antioxidant

These activities stem from its ability to interact with various biological targets and pathways.

Target Interactions:

3-(Thiazolidin-2-yl)benzonitrile influences several molecular targets, including:

- PPARγ Receptor: Involved in glucose metabolism and insulin sensitivity, contributing to its antidiabetic effects.

- Mur Ligase Enzyme: Inhibition leads to antimicrobial activity by disrupting bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Scavenging: This antioxidant property helps mitigate oxidative stress in cells.

Biochemical Pathways:

The compound's antioxidant activity suggests it may interact with pathways related to oxidative stress, potentially reducing cellular damage associated with various diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 3-(Thiazolidin-2-yl)benzonitrile against various cancer cell lines. For instance, an MTT assay demonstrated significant antiproliferative effects against human melanoma (A375) and cervical cancer (HeLa) cell lines. The IC50 values were determined to be in the micromolar range, indicating promising efficacy .

Antimicrobial Activity

The antimicrobial effects of 3-(Thiazolidin-2-yl)benzonitrile have been confirmed through minimum inhibitory concentration (MIC) assays against various bacterial strains. The compound exhibited MIC values as low as 3.91 mg/L against Gram-positive bacteria, demonstrating comparable efficacy to standard antibiotics like oxacillin and cefuroxime .

| Bacterial Strain | MIC (mg/L) | Comparison Antibiotic | Reference |

|---|---|---|---|

| Micrococcus luteus | 0.49 | Cefuroxime | |

| Bacillus subtilis | 1.00 | Ampicillin |

Anti-inflammatory and Neuroprotective Effects

In animal models, lower doses of 3-(Thiazolidin-2-yl)benzonitrile demonstrated significant anti-inflammatory and neuroprotective effects without notable adverse reactions. These findings suggest potential therapeutic applications in conditions characterized by inflammation and oxidative stress.

Case Studies

- Anticonvulsant Activity: In a study utilizing the maximal electroshock seizure model in mice, 3-(Thiazolidin-2-yl)benzonitrile was shown to significantly reduce seizure activity at specific doses, indicating its potential as an anticonvulsant agent .

- Long-term Stability: Laboratory investigations into the stability of this compound under physiological conditions revealed minimal degradation over time, suggesting its viability for therapeutic use in chronic conditions.

Propiedades

IUPAC Name |

3-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSEQAHTCFBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.